3-Bromo-2,4,5-trifluorobenzamide
Description
3-Bromo-2,4,5-trifluorobenzamide is a halogenated aromatic compound featuring a benzamide core substituted with bromine at position 3 and fluorine atoms at positions 2, 4, and 4. The molecular formula of the benzoic acid precursor is C₇HBrF₄O₂ (MW 272.98) , and substitution of the carboxylic acid (-COOH) group with an amide (-CONH₂) yields the benzamide derivative. The trifluoro and bromo substituents confer unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
3-bromo-2,4,5-trifluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAZXSGHNDLGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301973 | |
| Record name | 3-Bromo-2,4,5-trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104222-43-7 | |
| Record name | 3-Bromo-2,4,5-trifluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104222-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4,5-trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,5-trifluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method involves the bromination of 2,4,5-trifluorobenzamide using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in a solvent such as methylene dichloride at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,5-trifluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
3-Bromo-2,4,5-trifluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5-trifluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-bromo-2,4,5-trifluorobenzamide with structurally related benzamide derivatives:
*Inferred based on precursor data (e.g., benzoic acid derivatives in ).
Key Findings:
Fluorine Substitution Effects :
- The trifluoro substitution in this compound increases electron-withdrawing effects compared to difluoro analogs (e.g., 3-bromo-4,5-difluorobenzamide), enhancing its reactivity in nucleophilic aromatic substitution .
- Fluorine atoms at positions 2, 4, and 5 create steric constraints that may reduce solubility in polar solvents compared to derivatives with fewer fluorines .
Biological Activity: Analogs like 3-bromo-N-(4-fluorophenyl)benzamide exhibit improved solubility and bioavailability due to the 4-fluorophenyl group, making them more suitable for pharmaceutical applications . The trifluorinated benzamide core is associated with enhanced metabolic stability in vivo compared to non-fluorinated counterparts .
In contrast, 3-bromo-2,4,6-trifluorobenzamide’s asymmetric fluorine distribution complicates regioselective functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
